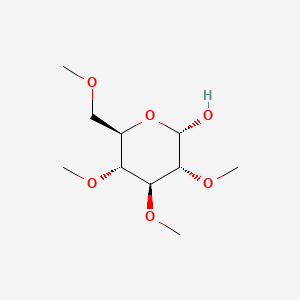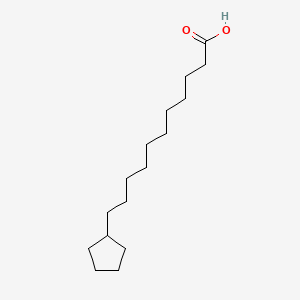
Cyclopentaneundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentaneundecanoic acid is an organic compound with the molecular formula C₁₆H₃₀O₂ It is a fatty acid derivative characterized by a cyclopentane ring attached to an undecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentaneundecanoic acid can be synthesized through several methods. One common approach involves the cyclization of α,ω-difatty acid alkyl esters. The reaction typically requires specific catalysts and controlled conditions to achieve high yields. For instance, the cyclization of ω-hydroxycarboxylic acid triglycerides can be catalyzed by solid acids like HZSM-5 zeolite .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of its precursors, followed by cyclization reactions. The process may include steps like esterification, hydrogenation, and cyclization, utilizing various catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentaneundecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the cyclopentane ring into more oxidized forms, such as ketones or carboxylic acids.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopentane ring, potentially leading to the formation of alcohols or alkanes.
Substitution: Substitution reactions can introduce new functional groups into the cyclopentane ring or the undecanoic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopentaneundecanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopentaneundecanoic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, the compound’s antioxidant activity is linked to its capacity to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Cyclopentaneundecanoic acid can be compared with other similar compounds, such as:
Cyclopentadecanone: Both compounds share a cyclopentane ring structure, but cyclopentadecanone has a ketone functional group instead of a carboxylic acid.
Cyclopentadecanolide: This compound is a macrocyclic lactone with similar applications in the fragrance industry.
Eigenschaften
CAS-Nummer |
6053-49-2 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
11-cyclopentylundecanoic acid |
InChI |
InChI=1S/C16H30O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h15H,1-14H2,(H,17,18) |
InChI-Schlüssel |
NYPUDXUXLBGPAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


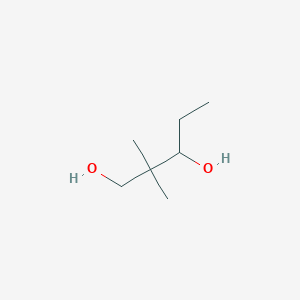
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
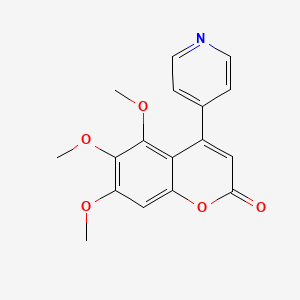
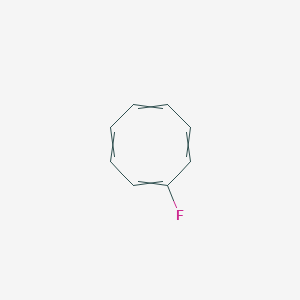

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
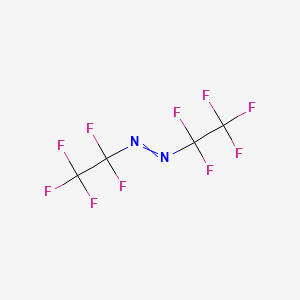
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
